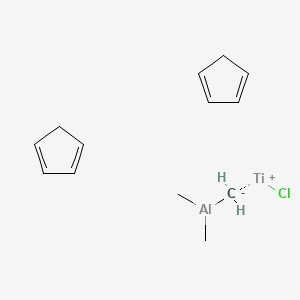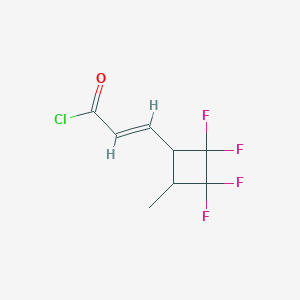
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, commonly known as MTFAC, is a fluorinated organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a melting point of -46.7°C and a boiling point of 73.6°C. MTFAC is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has become increasingly popular in the scientific community due to its versatility and relatively low toxicity.
科学的研究の応用
MTFAC has a wide range of applications in scientific research. It is commonly used in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals. It can also be used to modify the properties of existing compounds, such as increasing solubility or improving reactivity. Additionally, MTFAC has been used in the study of biological systems, such as proteins and enzymes, and in the development of new drugs.
作用機序
MTFAC is a versatile compound due to its ability to modify the properties of other compounds. It can act as a catalyst, a reagent, or a scavenger, depending on the reaction. In most cases, MTFAC reacts with other compounds through a process known as nucleophilic substitution, in which a nucleophile (such as an amine, an alcohol, or a carboxylic acid) attacks the carbon-chlorine bond of the MTFAC molecule. This reaction results in the formation of a new compound, with the MTFAC molecule acting as a catalyst.
Biochemical and Physiological Effects
MTFAC is a relatively non-toxic compound, and has been shown to have minimal effects on human health. In animal studies, MTFAC has been found to have no effect on the cardiovascular system, the nervous system, or the reproductive system. However, it has been found to have mild effects on the liver and kidneys, and should be used with caution in these areas.
実験室実験の利点と制限
MTFAC has several advantages for use in laboratory experiments. It is relatively non-toxic and has minimal environmental impact, making it a safe and cost-effective option for many applications. Additionally, it is a versatile compound, allowing for the modification of existing compounds and the synthesis of new ones. However, MTFAC is also limited in its applications due to its low boiling point and volatility.
将来の方向性
The potential applications of MTFAC are still being explored, and there are a number of potential future directions for research. One potential application is in the development of new drugs and materials, as MTFAC can be used to modify the properties of existing compounds. Additionally, MTFAC could be used in the study of biological systems, such as proteins and enzymes. Finally, MTFAC could be used to create new polymers and other materials with unique properties.
合成法
MTFAC is typically synthesized via a two-step process. The first step involves the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutane with acryloyl chloride in the presence of a catalyst. This reaction produces a chloro-derivative of the cyclobutane, which is then reacted with an acid to produce MTFAC. The entire process is relatively simple and can be completed in a matter of hours.
特性
IUPAC Name |
(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKOPKBGNNPHV-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





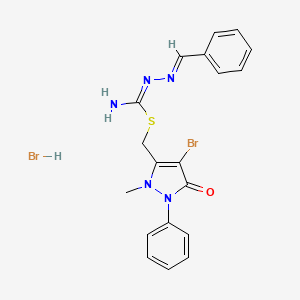
![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
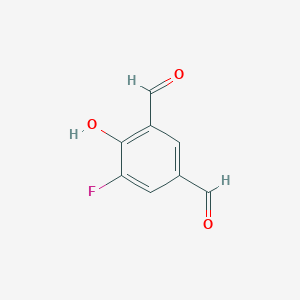

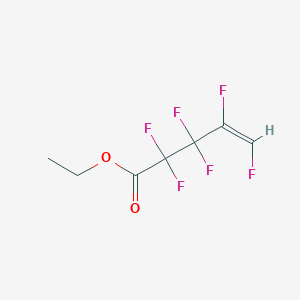
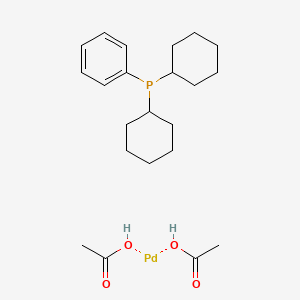
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
